![molecular formula C34H34N2O2 B12630132 4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) CAS No. 919789-61-0](/img/structure/B12630132.png)
4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two morpholine groups attached to a central diphenylethene core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) typically involves the reaction of 1,2-diphenylethene with 4-bromophenylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be carried out in a continuous flow reactor to enhance efficiency. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bisphenol
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dibenzoic acid
Uniqueness
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is unique due to the presence of morpholine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.
Properties
CAS No. |
919789-61-0 |
|---|---|
Molecular Formula |
C34H34N2O2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-[4-[2-(4-morpholin-4-ylphenyl)-1,2-diphenylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(29-11-15-31(16-12-29)35-19-23-37-24-20-35)34(28-9-5-2-6-10-28)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2 |
InChI Key |
CQPGLSFUQLRSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


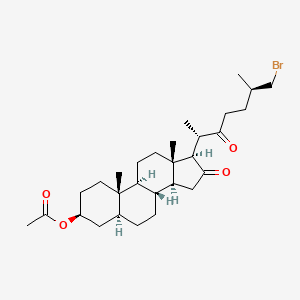
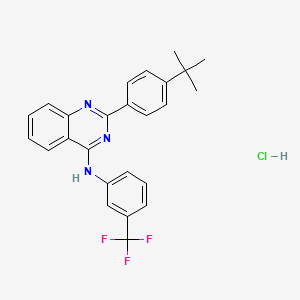
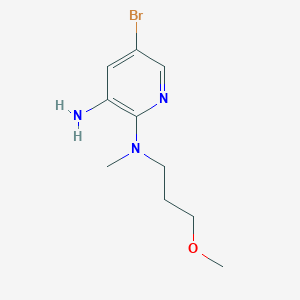
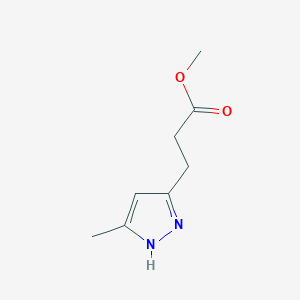
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
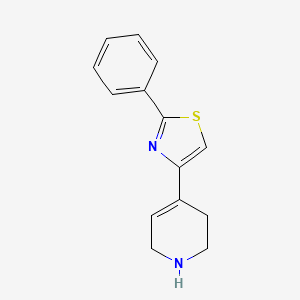
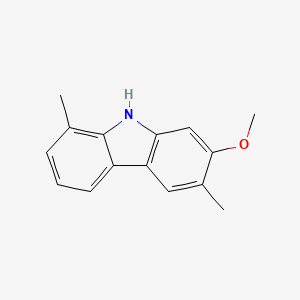
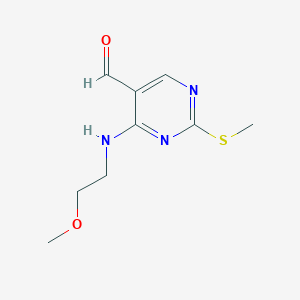
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)
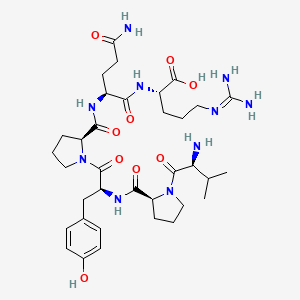

![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
